![molecular formula C18H25NO3S2 B14424729 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-44-7](/img/structure/B14424729.png)
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound with a thiazole ring substituted with a methanesulfonyl group. This compound is used in various industrial applications, including as a stabilizer in polymers and as an antioxidant in fuels and lubricants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Friedel-Crafts Alkylation: Phenol is alkylated with isobutene in the presence of a catalyst such as aluminum phenoxide to form 2,6-di-tert-butylphenol.
Thiazole Ring Formation: The alkylated phenol is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring.
Methanesulfonyl Substitution: Finally, the thiazole ring is substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in preventing oxidative damage in biological systems.
Industry: Used as an antioxidant in fuels and lubricants to enhance their stability and performance.
作用机制
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The methanesulfonyl group and thiazole ring contribute to the compound’s stability and reactivity, enhancing its overall antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection.
相似化合物的比较
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in various products.
2,4-Dimethyl-6-tert-butylphenol: Another antioxidant used in industrial applications.
Uniqueness: 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the methanesulfonyl-substituted thiazole ring, which enhances its antioxidant properties and stability compared to other similar compounds. This makes it particularly effective in applications requiring high stability and resistance to oxidative degradation.
属性
CAS 编号 |
84217-44-7 |
|---|---|
分子式 |
C18H25NO3S2 |
分子量 |
367.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(2-methylsulfonyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C18H25NO3S2/c1-17(2,3)12-8-11(9-13(15(12)20)18(4,5)6)14-10-23-16(19-14)24(7,21)22/h8-10,20H,1-7H3 |
InChI 键 |
JSAGIMMDEBUERB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14424648.png)
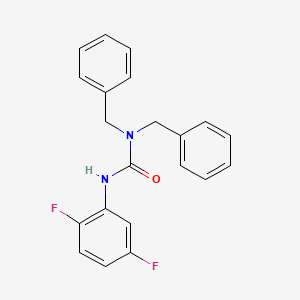

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)

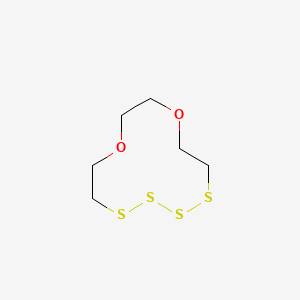
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
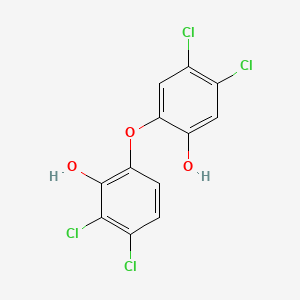
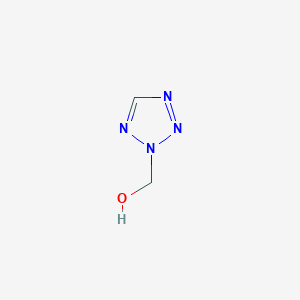
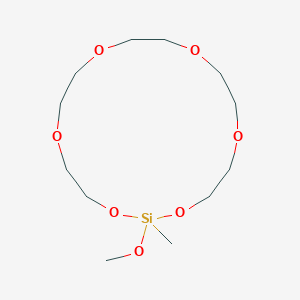
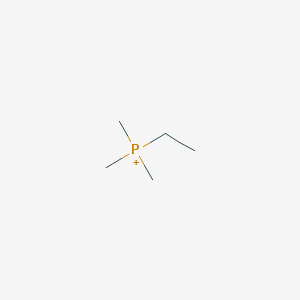

![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
